Cas no 602307-05-1 (Benzenesulfonamide, N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-4-methyl-)
602307-05-1 structure
Product Name:Benzenesulfonamide, N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-4-methyl-
CAS-nummer:602307-05-1
MF:C24H28NO2PS
MW:425.523386001587
CID:4489487
PubChem ID:60144680
Update Time:2025-04-24
Benzenesulfonamide, N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide, N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-4-methyl-
- N-[(1S)-1- [(diphenylphosphino)methyl]-2-methylpropyl]-4- methyl-Benzenesulfonamide
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-4-methylbenzenesulfonamide
- 602307-05-1
- CS-0091424
- (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide
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- Inchi: 1S/C24H28NO2PS/c1-19(2)24(25-29(26,27)23-16-14-20(3)15-17-23)18-28(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,24-25H,18H2,1-3H3/t24-/m1/s1
- InChI-sleutel: KFOZYGWZDOPCEV-XMMPIXPASA-N
- LACHT: C1(S(N[C@H](CP(C2=CC=CC=C2)C2=CC=CC=C2)C(C)C)(=O)=O)=CC=C(C)C=C1
Berekende eigenschappen
- Exacte massa: 425.15783731Da
- Monoisotopische massa: 425.15783731Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 8
- Complexiteit: 550
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 54.6Ų
Benzenesulfonamide, N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-4-methyl- Gerelateerde literatuur
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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